![molecular formula C20H19N5O3S B2611482 3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1172108-95-0](/img/structure/B2611482.png)
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including methoxy, benzothiazole, pyrazole, and carboxamide
Preparation Methods
The synthesis of 3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Pyrazole Formation: The pyrazole ring is formed by reacting hydrazine with a β-keto ester, followed by cyclization.
Coupling Reactions: The benzothiazole and pyrazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization:
Chemical Reactions Analysis
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds using palladium catalysts and boronic acids.
Scientific Research Applications
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and differentiation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds such as:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-ethoxy-1,3-benzothiazole-2-amine share the benzothiazole core but differ in their substituents and overall structure.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole-4-carboxamide have a similar pyrazole ring but differ in their functional groups and substituents.
Pyridine Derivatives: Compounds like 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine share the pyridine core but have different substituents and functionalities.
Properties
IUPAC Name |
3-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-24-12-15(18(23-24)28-3)19(26)25(11-13-5-4-8-21-10-13)20-22-16-9-14(27-2)6-7-17(16)29-20/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBFBMOLVLOABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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